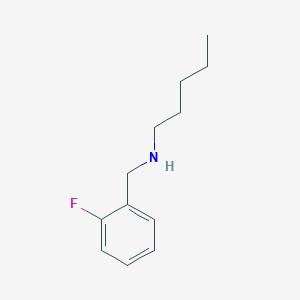

N-(2-fluorobenzyl)pentan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

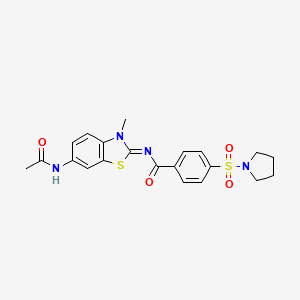

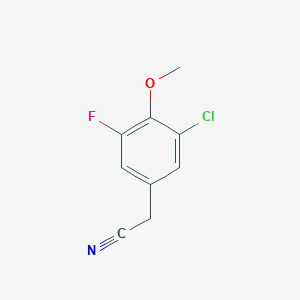

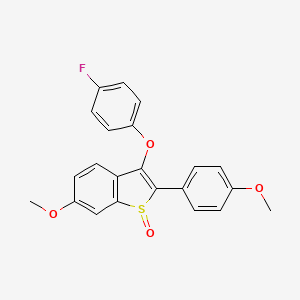

“N-(2-fluorobenzyl)pentan-1-amine” is a chemical compound with the formula C12H18FN and a molecular weight of 195.28 . It is used for research purposes and is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of “N-(2-fluorobenzyl)pentan-1-amine” can be represented by the SMILES notation: CCCCCNCC1=C(C=CC=C1)F . This indicates that the molecule consists of a pentyl chain (CCCCC) attached to a nitrogen atom (N), which is connected to a 2-fluorobenzyl group (CC1=C(C=CC=C1)F).Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N-(2-fluorobenzyl)pentan-1-amine derivatives, specifically N,N-pentane-2,4-diylidenedipyridin-4-amine (NDSI) and its variants, have demonstrated significant potential in corrosion inhibition. These compounds have been investigated for their effectiveness in preventing the acid dissolution of carbon steel in hydrochloric acid solution. Techniques such as gravimetric measurements, polarization, and electrochemical impedance spectroscopy (EIS) have been employed to study the impact of these inhibitors, indicating their strong inhibitory action and adherence to the Langmuir adsorption isotherm (Negm et al., 2012).

Synthesis of Novel Chemical Moieties

The compound has also been used in the synthesis of new and interesting building blocks in medicinal chemistry. A notable example is the expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, achieved through the employment of radical fluorination. This approach is part of a broader effort to explore novel chemical spaces for medicinal applications (Goh & Adsool, 2015).

Alternative Routes in Medicinal Chemistry

From a medicinal chemistry perspective, bicyclo[1.1.1]pentan-1-amine, a related compound, serves as a critical moiety. Its synthesis has been a subject of interest, with efforts to establish a flexible and scalable alternative for its production. For instance, the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane offers a versatile route to this amine (Goh et al., 2014).

High-Pressure Reactions for Analogues

In the field of organic synthesis, N-p-fluorobenzyl-2-chlorobenzimidazole, a compound closely related to N-(2-fluorobenzyl)pentan-1-amine, has been used under hyperbaric conditions with various amines. This method enables the efficient production of astemizole, norastemizole, and related analogues, showcasing the versatility of this compound in synthesizing complex molecules (Barrett & Kerr, 1999).

Kinetic and Thermodynamic Studies

Furthermore, kinetic and thermodynamic studies have been conducted on n-pentane adsorption on activated carbons, which is relevant to understanding the behavior of similar compounds in various applications, including environmental and industrial processes (Carvajal-Bernal et al., 2020).

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]pentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8,14H,2-3,6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPWIPSINYZNQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B3002955.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002956.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002958.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3002959.png)

![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3002968.png)

![N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B3002974.png)